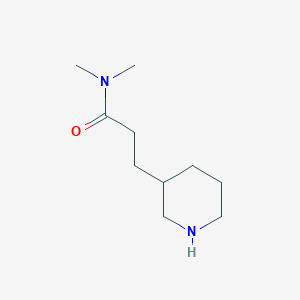

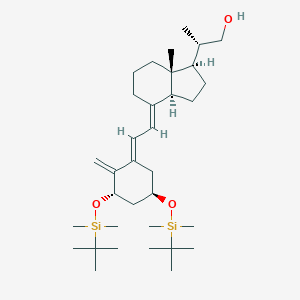

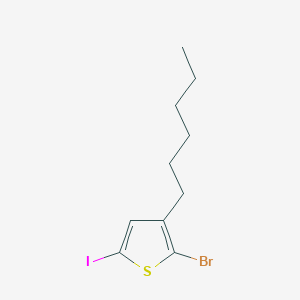

![molecular formula C8H6N2O3 B174615 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 187543-70-0](/img/structure/B174615.png)

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (7-Methyl-1H-PDO) is a heterocyclic compound consisting of a pyridine ring with a fused oxazine ring. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform. 7-Methyl-1H-PDO has been studied extensively in the scientific literature due to its potential applications in medicinal chemistry and synthetic organic chemistry.

Scientific Research Applications

Biological Activities and Applications

A comprehensive review highlighted the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, indicating their potential in antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory applications. These substances, developed from salicylanilides through structural modifications, demonstrate a wide range of biological activities that can be tailored for specific purposes. Some have already been used as anthelmintic agents and for specialized applications like sea lamprey control in Canadian lakes (Waisser & Kubicová, 1993).

Importance in Synthetic Chemistry

The synthesis and reactivity of 3-hydroxycoumarin, an important class of coumarin compounds, have been extensively reviewed, illustrating its significance in chemical synthesis and biological applications. This compound is a precursor molecule in pharmaceutical, perfumery, and agrochemical industries. Research has focused on its synthesis, reactivity, and applications in various biological fields, demonstrating its utility in genetics, pharmacology, and microbiology (Yoda, 2020).

Catalysis and Material Science

Another review article emphasized the role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, highlighting the importance of such compounds in the medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of diversified hybrid catalysts in their synthesis demonstrates the continuous evolution of catalytic processes for developing lead molecules (Parmar, Vala, & Patel, 2023).

Optical Properties and Pigments

Diketopyrrolopyrroles, reported over 40 years ago, are now prominent dyes used across various applications from high-quality pigments to fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been critically reviewed, showcasing their ongoing significance in material science and their potential for future applications due to their unique optical properties (Grzybowski & Gryko, 2015).

properties

IUPAC Name |

7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJHWILLNILULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611450 |

Source

|

| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

187543-70-0 |

Source

|

| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

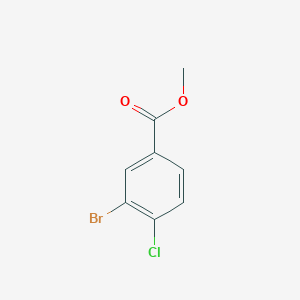

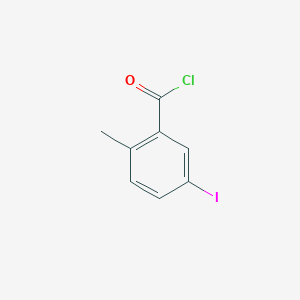

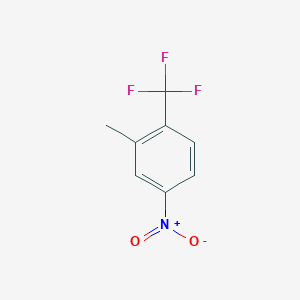

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)